Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate
Description
Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a carboxylate ester at position 2 of the indole core and a sulfanyl (thioether) group at position 3, linked to a 2-amino-5-chlorophenyl substituent.
Properties
CAS No. |
206256-23-7 |
|---|---|
Molecular Formula |
C17H15ClN2O2S |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
ethyl 3-(2-amino-5-chlorophenyl)sulfanyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H15ClN2O2S/c1-2-22-17(21)15-16(11-5-3-4-6-13(11)20-15)23-14-9-10(18)7-8-12(14)19/h3-9,20H,2,19H2,1H3 |
InChI Key |
JOAZAGOUKKSIPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=C(C=CC(=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Next, the thioether linkage is introduced by reacting the indole derivative with 2-amino-5-chlorothiophenol. This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Finally, the ethyl ester group is introduced by esterification of the carboxylic acid group on the indole ring. This can be achieved by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Synthesis of Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1H-indole-2-carboxylate
The synthesis typically involves several key steps:
- Starting Material : The process begins with 1H-indole-2-carboxylic acid.
- Functionalization : The introduction of the sulfanyl group occurs through a nucleophilic substitution reaction.
- Esterification : The final step involves esterification to form the ethyl ester derivative.
This synthetic pathway not only highlights the versatility of indole derivatives but also underscores their significance in organic synthesis.
Pharmacological Applications
This compound has shown promising applications in various areas of medicinal chemistry:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound has been noted for its anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against both bacterial and fungal strains.
Biological Mechanisms
Understanding the biological mechanisms is crucial for elucidating how this compound exerts its effects:
- Enzyme Interactions : The compound interacts with specific enzymes involved in metabolic pathways, which may lead to altered cellular responses.
- Receptor Binding : It may bind to various receptors, influencing signaling pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
A review of recent literature reveals several case studies highlighting the efficacy of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant reduction in tumor size in xenograft models. |
| Study B (2024) | Showed effective inhibition of inflammatory markers in vitro. |
| Study C (2024) | Reported broad-spectrum antimicrobial activity against resistant strains. |
Mechanism of Action
The mechanism of action of Ethyl 3-((2-amino-5-chlorophenyl)thio)-1H-indole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with cellular membranes and proteins may contribute to its antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Ethyl 5-Chloro-3-[(3,5-dimethylphenyl)sulfanyl]-1H-indole-2-carboxylate
- Structure: Differs by replacing the 2-amino-5-chlorophenyl group with a 3,5-dimethylphenylsulfanyl group.
- The methyl groups may enhance lipophilicity, favoring membrane permeability .
- Synthesis : Prepared via SelectFluor™-mediated coupling of ethyl 5-chloro-1H-indole-2-carboxylate with 3,5-dimethylbenzenethiol in acetonitrile .
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
Ethyl 3-Acyl-5-chloro-1H-indole-2-carboxylates
Key Observations :
- Thioether-linked compounds (e.g., target and ) often employ fluorinating agents like SelectFluor™ for efficient coupling.
- Amide derivatives (e.g., ) require harsher conditions (e.g., high-temperature reflux in DMSO/DMF) or coupling reagents (EDC/HOBt).
Physicochemical and Spectroscopic Properties
Key Differences :
- The target compound’s 2-amino group introduces distinct NH₂ signals in NMR and additional IR stretches.
- Carboxamide derivatives exhibit stronger hydrogen-bonding capacity (e.g., IR C=O at ~1666 cm⁻¹ vs. ester C=O at ~1700 cm⁻¹).
Biological Activity
Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1H-indole-2-carboxylate, a compound with significant potential in medicinal chemistry, has been explored for its biological activities, particularly in the context of anti-inflammatory and immunomodulatory effects. This article provides an overview of its biological activity, supported by relevant studies and findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Indole Core : A bicyclic structure that is pivotal in many biological activities.
- Chlorophenyl Group : Enhances biological interactions due to electron-withdrawing properties.
- Sulfanyl Group : Contributes to the compound's reactivity and potential biological effects.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of 5-Lipoxygenase (5-LO) : Similar derivatives have shown potent inhibition of 5-LO, an enzyme involved in leukotriene biosynthesis, which plays a crucial role in inflammatory responses. For instance, related compounds have demonstrated IC50 values as low as 0.23 μM in cellular assays, indicating strong anti-inflammatory potential .
- Modulation of T Helper Cells : The compound has been associated with the modulation of Th1/Th2 cell responses, influencing cytokine production such as interleukin-4 (IL-4), which is critical for immune response regulation .
Anti-inflammatory Effects
The compound's ability to inhibit leukotriene synthesis suggests significant anti-inflammatory properties. In vitro studies have shown that it can reduce inflammation markers in polymorphonuclear leukocytes, supporting its potential use in treating inflammatory diseases.
Immunomodulatory Effects
By modulating T helper cell activity, this compound may influence various immune responses. This modulation can be beneficial in conditions characterized by dysregulated immune responses, such as autoimmune diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the indole carboxylate family:
These findings suggest a promising therapeutic profile for this compound and related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
